molecular formula C23H23N5O3S B2796608 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide CAS No. 1251697-78-5

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2796608
CAS No.: 1251697-78-5
M. Wt: 449.53
InChI Key: NKDIXXAQLKULSR-UHFFFAOYSA-N
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Description

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of piperidinecarboxylic acids. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a benzyl group. It is used in various scientific research applications due to its potential biological activities.

Mechanism of Action

Target of Action

It’s known that the [1,2,4]triazolo[4,3-a]quinoline derivatives have been utilized in the design of potent and selective aldosterone synthase inhibitors with antihypertensive activity . They have also been used as prospective antitumor , anticonvulsant , anti-inflammatory , and antimicrobial agents. The 4-Benzylpiperidine moiety is known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .

Mode of Action

The mode of action of these compounds involves their interaction with their respective targets. For instance, the [1,2,4]triazolo[4,3-a]quinoline derivatives interact with aldosterone synthase, inhibiting its activity and thus exerting antihypertensive effects . The 4-Benzylpiperidine moiety acts as a monoamine releasing agent, increasing the levels of dopamine and norepinephrine in the synaptic cleft .

Biochemical Pathways

The biochemical pathways affected by these compounds are likely to be those involving their respective targets. For instance, the inhibition of aldosterone synthase by [1,2,4]triazolo[4,3-a]quinoline derivatives would affect the synthesis of aldosterone, a hormone that regulates blood pressure . The increase in monoamine levels caused by 4-Benzylpiperidine would affect neurotransmission in the brain .

Result of Action

The result of the action of these compounds would be dependent on their mode of action and the biochemical pathways they affect. For instance, the antihypertensive effects of [1,2,4]triazolo[4,3-a]quinoline derivatives would result from the inhibition of aldosterone synthase . The neurological effects of 4-Benzylpiperidine would result from increased monoamine levels .

Biochemical Analysis

Biochemical Properties

The biochemical properties of a compound are largely determined by its structure and the functional groups it contains. Both compounds contain functional groups such as sulfanyl, oxo, and amine groups, which can potentially interact with various enzymes, proteins, and other biomolecules These interactions could be through hydrogen bonding, electrostatic interactions, or covalent bonding, depending on the specific biomolecules involved

Cellular Effects

The cellular effects of a compound are determined by its interactions with various cellular components and processes. Given the presence of functional groups that can potentially interact with biomolecules, these compounds could influence cell function. They might impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of a compound refers to how it exerts its effects at the molecular level. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of a compound refer to changes in its effects over time in laboratory settings. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of a compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

The metabolic pathways that a compound is involved in can be determined by the enzymes or cofactors that it interacts with. This could also include any effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of a compound within cells and tissues can be influenced by any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation

Subcellular Localization

The subcellular localization of a compound and any effects on its activity or function can be determined by any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as both a monoamine releasing agent and a monoamine oxidase inhibitor makes it a valuable compound for research in neuropharmacology and related fields.

Properties

IUPAC Name

2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-4-31-18-8-6-5-7-17(18)25-20(29)14-28-23(30)27-12-11-24-22(21(27)26-28)32-19-10-9-15(2)13-16(19)3/h5-13H,4,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDIXXAQLKULSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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